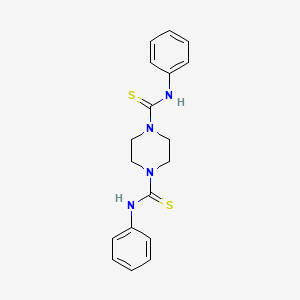

N,N'-diphenylpiperazine-1,4-dicarbothioamide

Description

N,N'-Diphenylpiperazine-1,4-dicarbothioamide is a piperazine derivative featuring two phenyl groups attached to the nitrogen atoms of the piperazine ring, with thiocarbamide (-C(=S)-NH₂) groups at the 1,4-positions. Piperazine derivatives are known for their versatility in drug design due to their ability to modulate solubility, bioavailability, and target binding via substituent modifications .

Properties

IUPAC Name |

1-N,4-N-diphenylpiperazine-1,4-dicarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJSIZWZVYVUQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=S)NC2=CC=CC=C2)C(=S)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979529 | |

| Record name | N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6337-94-6 | |

| Record name | NSC37550 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37550 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N~1~,N~4~-Diphenylpiperazine-1,4-dicarboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAZINE-1,4-DICARBOTHIOIC ACID BIS-PHENYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-diphenylpiperazine-1,4-dicarbothioamide typically involves the reaction of piperazine with phenyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Reactants: Piperazine and phenyl isothiocyanate.

Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.

Reaction Time: The reaction time can vary but typically ranges from a few hours to overnight.

Industrial Production Methods

Industrial production of N,N’-diphenylpiperazine-1,4-dicarbothioamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to maximize yield and purity. The key steps include:

Bulk Reactants: Large quantities of piperazine and phenyl isothiocyanate.

Optimized Conditions: Precise control of temperature, solvent, and reaction time.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-diphenylpiperazine-1,4-dicarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide groups to amines.

Substitution: The phenyl groups can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be employed.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N,N’-diphenylpiperazine-1,4-dicarbothioamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N’-diphenylpiperazine-1,4-dicarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thioamide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of N,N'-diphenylpiperazine-1,4-dicarbothioamide with its analogs:

Notes:

LogD (distribution coefficient) and LogS (aqueous solubility) values are critical for pharmacokinetics.

Molecular weight estimated by substituting fluorine atoms in with hydrogen.

LogD inferred from similar piperazine derivatives.

Biological Activity

N,N'-Diphenylpiperazine-1,4-dicarbothioamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and features a piperazine ring substituted with two phenyl groups and two carbothioamide functional groups. Its structure is crucial for its biological activity, influencing its interaction with various biological targets.

Receptor Interactions

Research indicates that this compound interacts with several neurotransmitter receptors, particularly:

- Dopamine Receptors : It acts as a partial agonist at dopamine D2 and D3 receptors, influencing dopaminergic signaling pathways which are critical in mood regulation and motor control.

- Serotonin Receptors : The compound also exhibits activity at serotonin receptors, which may contribute to its effects on anxiety and depression.

Enzymatic Activity

The compound has been shown to modulate the activity of certain enzymes involved in neurotransmitter metabolism. This modulation can lead to altered levels of neurotransmitters such as dopamine and serotonin, impacting mood and behavior.

Antidepressant Effects

Several studies have demonstrated the antidepressant-like effects of this compound in animal models. For instance:

- In a forced swim test, administration of the compound significantly reduced immobility time, suggesting an antidepressant effect comparable to standard treatments.

Neuroprotective Properties

The compound has shown potential neuroprotective effects against oxidative stress-induced neuronal damage. It appears to enhance the expression of neuroprotective proteins and reduce apoptosis in neuronal cells.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed following oral administration.

- Metabolism : Primarily metabolized by liver enzymes (CYP450 family), leading to various metabolites that may also contribute to its biological effects.

- Excretion : Excreted mainly through urine as metabolites .

Case Study 1: Antidepressant Activity

A study explored the antidepressant potential of this compound using a chronic mild stress model in rats. The results indicated that treatment with this compound significantly improved behavioral outcomes compared to control groups. The study highlighted its potential as a novel antidepressant agent .

Case Study 2: Neuroprotection

Another investigation assessed the neuroprotective effects of this compound in a model of Alzheimer's disease. The compound was found to reduce amyloid-beta plaque formation and improve cognitive function in treated animals compared to untreated controls .

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.